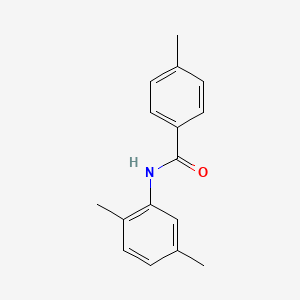

N-(2,5-dimethylphenyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-5-8-14(9-6-11)16(18)17-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSKHOJXLMYJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Analysis of N 2,5 Dimethylphenyl 4 Methylbenzamide

Intermolecular Interactions in the Solid State

Supramolecular Assembly and Crystal Packing Motifs (Chains, Dimers, Ribbons)

The supramolecular architecture of substituted benzanilides is often governed by specific and directional intermolecular interactions. In closely related structural isomers of N-(2,5-dimethylphenyl)-4-methylbenzamide, the formation of one-dimensional chains is a predominant crystal packing motif. nih.govnih.gov This assembly is primarily driven by intermolecular N—H···O hydrogen bonds.

In the crystal structure of the related compound, N-(2,4-dimethylphenyl)-4-methylbenzamide, molecules are linked into chains that extend along the c-axis of the crystal. nih.gov Similarly, N-(2,5-dimethylphenyl)-2-methylbenzamide molecules form chains running along the a-axis, also connected by intermolecular N—H···O hydrogen bonds. nih.govnih.gov In these structures, the amide hydrogen (N—H) of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of an adjacent molecule. This repeated head-to-tail interaction creates robust, chain-like supramolecular structures.

While dimer formation is observed in some related aromatic compounds, such as N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide where inversion-related dimers are linked by pairs of N—H···O hydrogen bonds, the chain motif appears more characteristic for the benzamide (B126) series. nih.gov The specific arrangement into chains, as opposed to discrete dimers or more complex ribbons, is influenced by the steric and electronic effects of the substituents on the aromatic rings.

Table 1: Hydrogen Bond Geometry in Related Structures

| Compound | D—H···A | D···A (Å) | D—H···A (°) | Supramolecular Motif |

| N-(2,4-dimethylphenyl)-4-methylbenzamide | N1—H1n···O1 | 2.884 (4) | 159 | Chain |

| N-(2,5-dimethylphenyl)-2-methylbenzamide | N1—H1N···O1 | 2.899 (3) | 172 | Chain |

Data sourced from crystallographic studies of closely related isomers. nih.govnih.gov

C—H···π Interactions and Aromatic Stacking

In complex aromatic systems, these interactions play a crucial role in controlling the precise three-dimensional arrangement of molecules. mdpi.com For instance, face-to-face π-stacking can lead to the formation of columnar structures, while C—H···π interactions can link molecules in various orientations. researchgate.net While the primary crystallographic reports on close analogues of this compound focus on the stronger hydrogen bonding, the presence of multiple methyl groups and two aromatic rings makes the existence of these weaker interactions highly probable. They act as secondary forces that fine-tune the molecular packing, influencing the density and stability of the crystal. The interplay between C—H···π and hydrogen bonding can lead to cooperative effects that further stabilize the resulting supramolecular complexes. researchgate.net

Intramolecular Interactions

The internal geometry and stability of the this compound molecule are determined by intramolecular forces and steric constraints.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are formed between a hydrogen bond donor and an acceptor within the same molecule, often leading to the formation of a stable ring-like structure. mdpi.comfigshare.com In the case of this compound, there are no suitably positioned functional groups to facilitate a strong intramolecular hydrogen bond. The amide proton (N-H) is the primary hydrogen bond donor, but the nearest potential acceptors within the molecule are not in a favorable position to form a stable intramolecular ring. The conformation typically observed in related benzanilides places the N-H group pointing away from the other parts of the molecule, making it readily available for the intermolecular interactions that define the crystal packing. nih.govnih.gov Therefore, the structure is dominated by intermolecular rather than intramolecular hydrogen bonding.

Conformational Preferences and Steric Effects

The three-dimensional shape of this compound is largely defined by the rotation around the C—N amide bond and the C—C bonds connecting the rings to the amide group. A key feature is the relative orientation of the two aromatic rings, described by the dihedral angle between their planes.

Steric hindrance plays a significant role in determining this conformation. The presence of a methyl group at the ortho-position (position 2) of the N-phenyl ring creates a significant steric clash with the amide group. To alleviate this strain, the 2,5-dimethylphenyl ring is forced to rotate out of the plane of the amide linker. This twisting is a common feature in ortho-substituted benzanilides.

Analysis of structurally similar compounds reveals a wide range of possible dihedral angles, highlighting the conformational flexibility and the strong influence of substitution patterns.

Table 2: Conformational Data of this compound and Related Compounds

| Compound | Dihedral Angle Between Rings (°) | Amide Group Twist (vs. 4-methylphenyl ring) (°) | Amide Group Twist (vs. dimethylphenyl ring) (°) | Key Steric Feature |

| N-(2,4-dimethylphenyl)-4-methylbenzamide | 75.8 (1) | 28.1 (3) | 76.3 (2) | Ortho-methyl on N-phenyl ring |

| N-(2,5-dimethylphenyl)-2-methylbenzamide | 1.9 (2) | 48.0 (3) | 48.6 (3) | Ortho-methyl on both rings |

Data sourced from crystallographic studies of closely related isomers. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 4-methylbenzoyl group and the 2,5-dimethylphenyl group, in addition to the amide N-H proton.

Predicted ¹H NMR Spectral Assignments:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide N-H | ~8.0-9.0 | Singlet (broad) |

| Aromatic (4-methylbenzoyl) | ~7.2-7.8 | Two doublets |

| Aromatic (2,5-dimethylphenyl) | ~6.9-7.2 | Three signals (singlet, doublet, doublet) |

| Methyl (4-methylbenzoyl) | ~2.4 | Singlet |

| Methyls (2,5-dimethylphenyl) | ~2.2 and ~2.3 | Two singlets |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Specific experimental ¹³C NMR data for this compound could not be located in the searched literature. A theoretical analysis suggests the following characteristic signals.

The ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons of both rings, and the methyl carbons. The chemical shift of the carbonyl carbon is particularly diagnostic for amides.

Predicted ¹³C NMR Spectral Assignments:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165-170 |

| Aromatic (quaternary) | ~125-145 |

| Aromatic (CH) | ~120-130 |

| Methyl (4-methylbenzoyl) | ~21 |

| Methyls (2,5-dimethylphenyl) | ~17 and ~21 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

While no specific studies employing advanced NMR techniques for this compound were found, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY: Would reveal proton-proton coupling relationships within the aromatic rings.

HSQC: Would correlate directly bonded proton and carbon atoms.

HMBC: Would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the connectivity between the benzoyl and dimethylphenyl moieties.

Infrared (IR) Spectroscopy

Experimental IR spectral data specifically for this compound are not available in the reviewed literature. However, the characteristic absorption bands for the amide and aromatic functionalities can be predicted.

Predicted Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | ~3300-3250 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C=O (Amide I) | Stretching | ~1650-1630 |

| N-H (Amide II) | Bending | ~1550-1510 |

| C=C (Aromatic) | Stretching | ~1600 and ~1475 |

Mass Spectrometry (MS)

A detailed experimental mass spectrum and fragmentation analysis for this compound could not be located. Mass spectrometry would be used to determine the molecular weight and to gain structural information from the fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 239.32, corresponding to the molecular formula C₁₆H₁₇NO.

Predicted Key Fragmentation Pathways:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the 4-methylphenyl ring, leading to the formation of the 4-methylbenzoyl cation (m/z 119) and the 2,5-dimethylphenylaminyl radical.

Amide bond cleavage: Cleavage of the amide C-N bond, resulting in the 4-methylbenzoyl cation (m/z 119) and the 2,5-dimethylaniline (B45416) radical cation (m/z 121).

Further fragmentation of these primary ions would provide additional structural confirmation.

Spectroscopic and Spectrometric Investigations of N 2,5 Dimethylphenyl 4 Methylbenzamide

Spectrometric Investigations

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique used in chemical research to determine the elemental composition of a molecule with high accuracy. wikipedia.orgmissouri.edu Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to four or more decimal places. This precision allows for the calculation of a compound's exact mass, which is then used to deduce its unique molecular formula. wikipedia.org The technique relies on the principle of calculating the theoretical monoisotopic mass of a proposed molecular formula and comparing it to the experimentally measured exact mass. missouri.edu

The monoisotopic mass is calculated by summing the exact masses of the most abundant stable isotopes of each element in the molecule. wikipedia.org For N-(2,5-dimethylphenyl)-4-methylbenzamide, the molecular formula is established as C₁₆H₁₇NO. The theoretical exact mass is calculated using the precise masses of the most abundant isotopes: ¹²C (12.000000 Da), ¹H (1.007825 Da), ¹⁴N (14.003074 Da), and ¹⁶O (15.994915 Da).

The determination of the molecular formula is a critical step in the characterization of a synthesized compound, confirming its identity and purity. For substituted benzanilides, such as this compound, HRMS is a standard method used to verify the chemical structure alongside other spectroscopic techniques. researchgate.netnih.gov The analysis involves ionizing the molecule—often by adding a proton to form the [M+H]⁺ adduct—and measuring its exact mass-to-charge ratio.

The calculated monoisotopic mass for the neutral [M] and protonated [M+H]⁺ species of this compound are presented below. In a research context, an experimental HRMS measurement yielding a mass value that matches this theoretical calculation to within a very small error margin (typically <5 parts per million, ppm) provides unambiguous confirmation of the compound's elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₆H₁₇NO | 239.1310 |

Calculations are based on the monoisotopic masses of the most abundant isotopes.

The research findings for various isomers and related benzanilides consistently employ HRMS to confirm their respective molecular formulas, underscoring the technique's reliability and importance in structural elucidation. researchgate.netnih.govnih.gov While specific experimental data for this compound is not detailed in the cited literature, the established theoretical mass serves as the benchmark for its empirical confirmation.

Computational Chemistry and Theoretical Studies of N 2,5 Dimethylphenyl 4 Methylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(2,5-dimethylphenyl)-4-methylbenzamide, DFT calculations would provide significant insights into its molecular geometry, electronic properties, and spectroscopic characteristics.

The initial step in computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This is typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p). The optimization process yields key geometric parameters.

The electronic structure analysis would involve the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethylphenyl ring, while the LUMO would likely be centered on the 4-methylbenzoyl moiety, particularly the carbonyl group.

A Molecular Electrostatic Potential (MEP) map would further elucidate the electronic distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. The oxygen atom of the carbonyl group would be the most electronegative center (red region), indicating a site for electrophilic attack, while the amide proton and aromatic protons would represent electropositive regions (blue).

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-N (amide) Bond Length | ~1.36 Å |

Table 2: Predicted Electronic Properties for this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Energy Gap | ~ 5.3 eV |

DFT calculations are also instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation of the computational model. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) would help in the assignment of characteristic vibrational modes of the molecule. For instance, the C=O stretching frequency is expected to appear around 1650-1680 cm⁻¹, and the N-H stretching vibration around 3300-3400 cm⁻¹.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis). The calculations would reveal the wavelengths of maximum absorption and the nature of the electronic transitions, which are typically π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and interactions with its environment.

For this compound, MD simulations would reveal the range of accessible conformations in different solvent environments. A key aspect to investigate would be the rotational barrier around the C-N amide bond and the aryl-CO and N-aryl bonds. The simulations would likely show that while the amide bond remains relatively rigid, significant rotational freedom exists for the two aromatic rings. The flexibility of the molecule is an important determinant of its ability to bind to a biological target. The trajectory from an MD simulation can be analyzed to identify the most populated conformational clusters.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein target.

In the absence of a known biological target for this compound, a hypothetical molecular docking study would involve selecting a relevant protein target, for instance, a kinase or a receptor where similar benzamide (B126) derivatives have shown activity. The docking protocol would involve preparing the 3D structures of both the ligand (this compound) and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the binding affinity of different ligand poses within the binding site.

The results would be presented as a binding energy or a docking score, with lower values indicating a more favorable interaction. The analysis of the docked pose would reveal the specific intermolecular interactions, such as hydrogen bonds (e.g., between the amide N-H or C=O and protein residues), hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Asp, Leu, Phe, Val |

Interaction Modes with Macromolecular Targets

Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. This method is instrumental in drug discovery and molecular biology for understanding potential biological activity. For the N-aryl-benzamide class of compounds, docking studies have revealed key interaction modes that contribute to their binding with various enzymatic targets.

Although no specific molecular docking studies have been published for this compound, research on analogous N-substituted phenylbenzamides highlights common interaction patterns. These studies suggest that the binding of such compounds within an active site is often governed by a combination of hydrogen bonds, hydrophobic interactions, and arene-arene (π-π) interactions.

For instance, in a study on a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as potential inhibitors of butyrylcholinesterase, arene-arene interactions between the phenyl rings of the inhibitors and aromatic residues of the enzyme, such as tryptophan, were observed. Another investigation into N-phenylbenzamides as potential antibacterial agents targeting aspartic proteinases indicated the importance of hydrogen bonding and steric interactions in the binding pocket.

These findings suggest that this compound would likely engage in similar interactions. The amide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The two aromatic rings, the 2,5-dimethylphenyl group and the 4-methylphenyl group, can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. The methyl substituents on both rings would further contribute to hydrophobic interactions.

Table 1: Potential Interaction Modes of this compound with Macromolecular Targets (Inferred from Analogous Compounds)

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Macromolecule |

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor) | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O/N-H |

| Arene-Arene (π-π) Stacking | 2,5-dimethylphenyl ring, 4-methylphenyl ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | 2,5-dimethylphenyl ring, 4-methylphenyl ring, Methyl groups | Ala, Val, Leu, Ile, Pro, Met |

Disclaimer: The interaction modes presented in this table are hypothetical and are based on computational studies of structurally related N-aryl-benzamides. Specific interactions for this compound would depend on the specific macromolecular target.

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. Such studies provide detailed insights into the feasibility and kinetics of reaction pathways, such as synthesis and degradation.

Specific quantum chemical calculations on the reaction pathways of this compound have not been reported. However, computational studies on the formation and hydrolysis of other benzamides offer a clear indication of the types of mechanistic insights that can be gained.

For example, a DFT study on the formation of N-(carbomylcarbamothioyl)benzamide detailed a two-step reaction mechanism, identifying two transition states and a highly unstable intermediate. The calculations provided the relative energies of these species, indicating the rate-determining step of the reaction.

Similarly, the hydrolysis of amides, a fundamental reaction in both chemistry and biology, has been extensively studied using computational methods. These studies have explored acid-catalyzed, base-catalyzed, and neutral hydrolysis pathways. For instance, theoretical investigations into the base-catalyzed hydrolysis of formamide, a simple model for the amide bond, have detailed a multi-step process involving the formation of a tetrahedral intermediate, its conformational isomerization, and subsequent breakdown into products. These calculations have quantified the energy barriers for each step, both in the gas phase and in aqueous solution.

Applying these principles to this compound, quantum chemical calculations could be used to investigate its synthesis, typically from 4-methylbenzoyl chloride and 2,5-dimethylaniline (B45416). Such a study would likely model the nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride. The calculations would provide the geometry of the transition state and the activation energy for this process.

Furthermore, the hydrolysis of this compound could be computationally modeled under various pH conditions to predict its stability and degradation pathways. These calculations would involve modeling the approach of a nucleophile (e.g., a water molecule or a hydroxide (B78521) ion) to the amide carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond.

Table 2: Representative Data from Quantum Chemical Calculations on a Related Benzamide Formation Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Initial starting materials | 0.00 |

| Transition State 1 | Highest energy point in the first step | +25.5 |

| Intermediate | A short-lived species between steps | +10.2 |

| Transition State 2 | Highest energy point in the second step | +15.8 |

| Products | Final molecules after the reaction | -5.7 |

Disclaimer: The data in this table is illustrative and is based on a published DFT study of a different benzamide formation reaction. The actual energy values for the reaction pathways of this compound would need to be determined by specific calculations.

Reactivity and Reaction Mechanisms of N 2,5 Dimethylphenyl 4 Methylbenzamide

Chemical Transformations of the Amide Functional Group

The amide functional group is a cornerstone of organic chemistry, and its reactivity in N-(2,5-dimethylphenyl)-4-methylbenzamide is a key aspect of the molecule's chemical profile. The resonance stabilization of the amide bond, resulting from the delocalization of the nitrogen lone pair into the carbonyl group, renders it less reactive than its ester or acyl halide counterparts. Nevertheless, it can undergo a variety of transformations under specific conditions.

Reduction Reactions

The amide group of this compound can be reduced to the corresponding amine, a transformation of significant synthetic utility. Strong reducing agents are typically required for this conversion due to the stability of the amide bond.

Mechanism with Lithium Aluminum Hydride (LiAlH₄):

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to amines. The reaction proceeds through a multi-step mechanism:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the amide. This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate where the oxygen atom is coordinated to the aluminum species. ucalgary.castackexchange.comlibretexts.org

Formation of an Iminium Ion: The tetrahedral intermediate collapses, and the oxygen atom, coordinated to the aluminum, is eliminated as a leaving group. This step is facilitated by the formation of a stable aluminum-oxygen bond. The departure of the oxygen results in the formation of a highly reactive iminium ion intermediate. ucalgary.ca

Second Hydride Attack: A second hydride ion from LiAlH₄ then attacks the electrophilic carbon of the iminium ion, leading to the final amine product. ucalgary.calibretexts.org

| Reagent | Product | Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | N-(2,5-dimethylphenyl)-4-methylbenzylamine | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup. |

This table is based on the general reactivity of N-aryl benzamides with LiAlH₄.

Oxidation Reactions

The oxidation of the amide group in this compound is less common than its reduction. However, the methyl groups on the aromatic rings are susceptible to oxidation under strong oxidizing conditions.

Oxidation of Methyl Groups with Potassium Permanganate (B83412) (KMnO₄):

Potassium permanganate (KMnO₄) is a potent oxidizing agent capable of oxidizing alkyl chains attached to aromatic rings to carboxylic acids, provided that the benzylic carbon has at least one hydrogen atom. masterorganicchemistry.com In the case of this compound, all three methyl groups are benzylic and thus can be oxidized.

The reaction mechanism is complex and is believed to involve the formation of radical intermediates. masterorganicchemistry.com The oxidation of the three methyl groups would lead to the formation of a tricarboxylic acid derivative.

| Reagent | Product | Conditions |

| Potassium Permanganate (KMnO₄) | N-(2,5-dicarboxyphenyl)-4-carboxybenzamide | Basic or acidic solution with heating. |

This table illustrates the expected outcome based on the known reactivity of alkylbenzenes with KMnO₄.

Electrophilic Aromatic Substitution on Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction in aromatic chemistry. The regioselectivity of these reactions is directed by the electronic properties of the existing substituents.

The 4-methylbenzamide moiety contains a methyl group, which is an activating, ortho, para-directing group, and the amide group, which is a deactivating, meta-directing group with respect to the benzoyl ring. However, the amide nitrogen's lone pair can participate in resonance with the N-phenyl ring, making the N-(2,5-dimethylphenyl) group an activating, ortho, para-director for that ring.

The 2,5-dimethylphenyl ring is activated by two methyl groups and the amide nitrogen. The amide group (-NHCO-) is a moderately activating and ortho, para-directing substituent due to the resonance donation of the nitrogen lone pair into the aromatic ring. ucalgary.ca This effect generally outweighs the inductive electron-withdrawing effect of the carbonyl group. The two methyl groups are also activating and ortho, para-directing.

Considering the combined directing effects on the N-(2,5-dimethylphenyl) ring, the positions ortho and para to the amide group are activated. The most likely positions for electrophilic attack are the C4 and C6 positions, which are ortho and para to the activating amide group and also influenced by the methyl groups.

A common example of EAS is bromination . In the presence of a Lewis acid catalyst, such as FeBr₃, bromine (Br₂) can be introduced onto the aromatic rings.

| Reagent(s) | Expected Major Product(s) |

| Br₂ / FeBr₃ | Bromination on the N-(2,5-dimethylphenyl) ring at the positions ortho and para to the amide group (e.g., N-(4-bromo-2,5-dimethylphenyl)-4-methylbenzamide). |

This table is based on the established principles of directing effects in electrophilic aromatic substitution. ucalgary.ca

Nucleophilic Aromatic Substitution on Substituted Phenyl Rings

Nucleophilic aromatic substitution (SNA) is generally less facile than EAS for typical aromatic rings unless they are activated by strong electron-withdrawing groups. The aromatic rings of this compound, being substituted with electron-donating methyl groups and a moderately activating amide group, are not predisposed to classical SNA reactions.

However, if a suitable leaving group, such as a halogen, were present on one of the aromatic rings, particularly in a position activated by an electron-withdrawing group, SNA could occur under specific conditions, such as high temperatures or the use of strong nucleophiles. For instance, if a chloro or fluoro substituent were present on one of the rings, it could potentially be displaced by a nucleophile. nih.govmdpi.comnih.gov The mechanism for such a reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

Role as a Synthetic Intermediate

N-aryl benzamides, including this compound, are valuable intermediates in the synthesis of more complex organic molecules, particularly heterocyclic compounds.

Precursor in Complex Organic Molecule Synthesis

The amide linkage and the aromatic rings provide multiple reaction sites that can be exploited to construct more elaborate molecular architectures. One important application of N-aryl amides is in the synthesis of isoquinoline (B145761) derivatives. For example, derivatives of this compound could potentially be used in cyclization reactions to form fused heterocyclic systems. Rhodium-catalyzed annulation reactions of benzamides with alkynes have been shown to produce isoquinolone derivatives. mdpi.com Such strategies are of significant interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in biologically active compounds. nih.govresearchgate.netmdpi.comnio.res.in

| Reaction Type | Potential Product Class |

| Rh(III)-catalyzed [4+2] annulation with alkynes | Isoquinolone derivatives |

This table highlights a potential synthetic application based on modern catalytic methods for the functionalization of benzamides.

Functional Group Transformations

Due to the stability of the amide bond, this compound is a relatively unreactive molecule. However, the functional groups present—the amide linkage, the aromatic rings, and the methyl groups—can undergo transformations under specific conditions. While specific studies on the functional group transformations of this compound are not extensively documented, the reactivity of related benzanilide (B160483) and N-aryl amide compounds can provide insights into its potential chemical behavior.

One of the characteristic reactions of amides is hydrolysis, which involves the cleavage of the amide bond. tifr.res.in This reaction can be catalyzed by acids or bases to yield a carboxylic acid and an amine. For this compound, hydrolysis would result in the formation of 4-methylbenzoic acid and 2,5-dimethylaniline (B45416). The reaction is typically slow and requires heating. tifr.res.in

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions. The positions of substitution on both the 4-methylbenzoyl and the 2,5-dimethylphenyl rings are directed by the existing substituents. The amide group is a deactivating, ortho-, para-director, while the methyl groups are activating, ortho-, para-directors.

Another potential transformation involves the N-H bond of the amide group. In the presence of a strong base, the proton can be abstracted to form an amidate anion. This anion can then participate in various reactions, such as alkylation or acylation.

The methyl groups on the aromatic rings can also undergo oxidation under strong oxidizing conditions to form carboxylic acids. For instance, the methyl group on the 4-methylbenzoyl moiety could be oxidized to a carboxylic acid group, forming a dicarboxylic acid derivative.

It is important to note that the specific conditions required for these transformations and the resulting product yields would need to be determined experimentally for this compound.

Mechanism Studies of Related Benzamide (B126) Formation Reactions

The formation of benzamides, including this compound, can be achieved through several synthetic routes, each with a distinct reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and improving product yields.

One of the most common methods for synthesizing benzamides is the reaction of a primary or secondary amine with a benzoyl chloride derivative. youtube.com This reaction, often referred to as the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. tifr.res.in In the case of this compound synthesis, 2,5-dimethylaniline acts as the nucleophile, and 4-methylbenzoyl chloride is the electrophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct and drive the equilibrium towards the product. tifr.res.in

The mechanism involves the initial attack of the lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group and forming the protonated amide. The base then deprotonates the nitrogen to yield the final this compound product.

Another approach to benzamide synthesis involves the direct coupling of a carboxylic acid with an amine, facilitated by a coupling agent. This method avoids the need to first convert the carboxylic acid to a more reactive derivative like an acid chloride. The mechanism of these reactions depends on the specific coupling agent used.

Furthermore, benzamides can be synthesized through a direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a strong acid. nih.gov The proposed mechanism for this reaction involves the formation of a superelectrophilic intermediate. nih.gov Theoretical calculations suggest that a diprotonated species, with protons on the guanidine (B92328) and cyano nitrogen atoms, is the most stable. nih.gov This electrophile then attacks the aromatic ring in a typical electrophilic aromatic substitution fashion, followed by hydrolysis to yield the benzamide. nih.gov

The table below summarizes various mechanistic approaches to benzamide formation.

| Reaction Type | Reactants | Key Mechanistic Steps |

| Nucleophilic Acyl Substitution | Amine + Benzoyl Chloride | Nucleophilic attack, formation of tetrahedral intermediate, elimination of leaving group. youtube.com |

| Direct Amidation | Carboxylic Acid + Amine + Coupling Agent | Activation of carboxylic acid, nucleophilic attack by amine. |

| Friedel-Crafts Carboxamidation | Arene + Cyanoguanidine + Strong Acid | Formation of a superelectrophilic intermediate, electrophilic aromatic substitution, hydrolysis. nih.gov |

These mechanistic studies provide a fundamental understanding of the formation of the amide bond in benzamide derivatives and are applicable to the synthesis of this compound.

Advanced Applications and Research Directions

Structure-Activity Relationship (SAR) Studies in Ligand Design

The design of bioactive molecules often relies on understanding the relationship between a compound's structure and its biological activity. For N-(2,5-dimethylphenyl)-4-methylbenzamide, the specific placement of methyl groups on both the phenyl and benzoyl rings plays a crucial role in defining its three-dimensional shape, electronic properties, and potential interactions with biological targets.

In closely related structures, such as N-(2,4-dimethylphenyl)-4-methylbenzamide and N-(3,5-dimethylphenyl)-4-methylbenzamide, the positions of the methyl groups on the aniline (B41778) ring have been shown to significantly alter the crystal packing and intermolecular interactions. For instance, the presence of an ortho-methyl group can induce a twist in the amide bond, affecting the planarity of the molecule and its hydrogen bonding patterns. This structural modulation is a critical aspect of rational drug design, as it allows for the fine-tuning of a ligand's affinity and selectivity for its target.

| Compound | Substituent Positions (Anilide Ring) | Dihedral Angle between Aromatic Rings | Key Intermolecular Interactions |

|---|---|---|---|

| N-(2,4-dimethylphenyl)-4-methylbenzamide | 2,4-dimethyl | 75.8° | N-H···O hydrogen bonds |

| N-(3,5-dimethylphenyl)-4-methylbenzamide | 3,5-dimethyl | 16.6° | N-H···O hydrogen bonds |

The lipophilicity and electronic character of a molecule are fundamental to its pharmacokinetic and pharmacodynamic profiles. The methyl groups in this compound are electron-donating and increase the molecule's lipophilicity (fat-solubility). This enhanced lipophilicity can facilitate the crossing of biological membranes, such as the blood-brain barrier, which is a desirable property for drugs targeting the central nervous system.

The electronic properties of the amide bridge and the aromatic rings are also influenced by the methyl substituents. These groups can affect the hydrogen-bonding capacity of the amide N-H and C=O groups, which are often critical for anchoring a ligand to its biological target. By modifying the position and nature of these substituents, it is possible to modulate the electronic landscape of the molecule to optimize its interactions with specific amino acid residues in a binding site.

Investigations into Enzyme and Receptor Interactions

The N-aryl benzamide (B126) scaffold is present in a variety of biologically active compounds, suggesting that this compound could have interesting interactions with various enzymes and receptors.

While there is no direct evidence of this compound inhibiting protein farnesyltransferase, the broader class of benzamide derivatives has been explored for this activity. Farnesyltransferase inhibitors are a class of anticancer agents that target the post-translational modification of the Ras protein. The N-aryl benzamide structure could potentially be adapted to mimic the C-terminal tetrapeptide of Ras, thereby interfering with its farnesylation.

More relevantly, benzamide-based structures are a known class of histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov The general structure of a benzamide HDAC inhibitor includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. nih.gov The this compound scaffold could serve as a starting point for the design of novel HDAC inhibitors, where the substituted aromatic rings would function as the cap group. nih.gov

| Enzyme Target | Potential Role of N-Aryl Benzamide Scaffold | Key Structural Features for Inhibition |

|---|---|---|

| Protein Farnesyltransferase | Peptidomimetic of Ras C-terminal | Appropriate side chains to mimic amino acid residues |

| Histone Deacetylase (HDAC) | Cap group for surface interaction | Presence of a zinc-binding group and a suitable linker nih.gov |

Recent studies have highlighted the potential of aryl benzamide derivatives as modulators of metabotropic glutamate (B1630785) receptors (mGluRs). Specifically, certain aryl benzamides have been identified as negative allosteric modulators (NAMs) of the mGluR5 subtype. nih.govnih.gov These NAMs bind to a site on the receptor that is distinct from the glutamate binding site and can reduce the receptor's response to glutamate. nih.gov This modulatory activity is of significant interest for the treatment of various neurological and psychiatric disorders. nih.gov The this compound structure fits the general profile of these mGluR5 NAMs, suggesting it could be a candidate for such activity.

The modulation of potassium channels is another area where N-aryl benzamide-related structures have shown promise. For instance, arylbenzazepines have been found to be potent blockers of delayed rectifier K+ channels, a property that may contribute to their neuroprotective effects. nih.gov While structurally different, the shared aryl-amide-aryl motif suggests that this compound could be investigated for similar ion channel modulatory activities.

Supramolecular Chemistry and New Materials Development

The self-assembly properties of molecules are increasingly being harnessed to create novel materials with unique functions. The benzamide functional group is well-known for its ability to form robust hydrogen bonds, which can drive the formation of ordered supramolecular structures.

Recent research has demonstrated that biphenyl-cyanostilbenes functionalized with benzamide units can undergo supramolecular polymerization to form helical aggregates. This self-assembly is driven by the hydrogen bonding of the benzamide groups and can lead to materials with interesting photophysical properties, such as circularly polarized luminescence. The this compound molecule, with its hydrogen-bonding amide linkage and aromatic rings capable of π-π stacking, possesses the necessary structural features to participate in such self-assembly processes. This opens up possibilities for its use as a building block in the development of new organic materials, such as gels, liquid crystals, or functional thin films. The specific substitution pattern on the aromatic rings would be expected to influence the packing and, therefore, the bulk properties of the resulting material.

Design of Molecular Assemblies

The design of molecular assemblies with this compound and its analogs is fundamentally guided by the principles of crystal engineering, which focuses on understanding and utilizing intermolecular interactions to create novel solid-state architectures. hhu.denih.gov The key to the self-assembly of these molecules lies in the predictable and directional nature of the hydrogen bonds formed by the amide functional group.

In the crystalline state, analogous compounds such as N-(2,5-dimethylphenyl)-2-methylbenzamide exhibit a distinct hydrogen bonding pattern where the amide N-H group acts as a hydrogen bond donor and the carbonyl C=O group serves as an acceptor. nih.gov This interaction leads to the formation of chains of molecules linked by intermolecular N—H⋯O hydrogen bonds. nih.gov The crystal structure of a related compound, N-(2,4-dimethylphenyl)-4-methylbenzamide, also reveals the presence of these intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net

Engineering Materials with Specific Intermolecular Interactions

The ability to engineer materials with specific intermolecular interactions is a cornerstone of modern materials science, and compounds like this compound offer a versatile scaffold for this purpose. By leveraging the predictable hydrogen bonding of the amide group and the potential for other non-covalent interactions such as π-π stacking, researchers can design materials with tailored properties. uni-mainz.de

The formation of robust hydrogen-bonded networks is a common feature in benzamide derivatives, leading to the creation of ordered structures. nih.govnih.gov For instance, in N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide, a related sulfonamide analog, pairs of N—H⋯O hydrogen bonds link the molecules into inversion-related dimers. nih.gov While not a benzamide, this highlights the strong tendency of the N-H group to form directional bonds with oxygen atoms, a principle that is directly applicable to the engineering of materials based on this compound.

Furthermore, the incorporation of benzamide moieties into polymer backbones can lead to the development of high-performance materials. Polyamides, which contain repeating amide units, are known for their excellent thermal stability and mechanical strength, properties that are directly attributable to the extensive hydrogen bonding between polymer chains. acs.orgresearchgate.netacs.org By strategically placing substituents on the aromatic rings of the benzamide monomers, it is possible to fine-tune the solubility, processability, and final properties of the resulting polymers. The methyl groups on this compound can influence solubility and packing, which are critical parameters in the design of advanced polymeric materials.

Agrochemical Research Frameworks

The benzamide scaffold is a well-established pharmacophore in the development of agrochemicals, with numerous commercialized products featuring this chemical moiety. wikipedia.org Research in this area is focused on the design of new herbicides and pesticides with improved efficacy, selectivity, and environmental profiles.

Design Principles for Herbicides and Pesticides based on Benzamide Scaffolds

The design of novel herbicides and pesticides based on the benzamide scaffold often employs strategies such as bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity. mdpi.com The amide group itself is a key active group in many pesticides due to its ability to form hydrogen bonds with target enzymes. mdpi.com

Structure-activity relationship (SAR) studies are fundamental to the design process, providing insights into how different parts of the molecule contribute to its biological effect. mdpi.comresearchgate.net For benzamide-based agrochemicals, the nature and position of substituents on both the benzoyl and the aniline rings are critical in determining the spectrum of activity and selectivity. mdpi.com The goal is to identify novel benzamide compounds that exhibit high herbicidal or insecticidal activity, even at low application rates, while maintaining low toxicity to non-target organisms and high compatibility with crop plants.

Role of Substituents in Enhancing Biological Activity for Agrochemical Applications

Substituents on the aromatic rings of benzamide derivatives play a pivotal role in modulating their biological activity. The presence of methyl groups, as in this compound, can significantly influence the compound's efficacy as a potential agrochemical.

The 2,5-dimethylphenyl moiety is a structural feature found in some antimicrobial compounds and can contribute to their biological activity. mdpi.com In the context of insecticides, the introduction of a methyl group on the benzoheterocycle moiety of certain N'-benzoyl-N-(tert-butyl)benzohydrazide analogues has been shown to strongly increase their insecticidal activity. researchgate.netnih.gov Specifically, N'-(3,5-dimethylbenzoyl) derivatives have demonstrated high efficacy. researchgate.netnih.gov This suggests that the dimethylphenyl group in this compound could be a key contributor to potential insecticidal properties. The position of these methyl groups (ortho, meta, or para) also has a significant directing effect in chemical reactions and can influence how the molecule interacts with its biological target. masterorganicchemistry.comlibretexts.orgleah4sci.com

Similarly, the 4-methylbenzoyl (p-toluoyl) moiety is a recognized structural component in various biologically active molecules. ontosight.ai In quantitative structure-activity relationship (QSAR) studies of some herbicidal compounds, it has been found that for optimal activity, the phenyl ring should be substituted with small, hydrophobic, and electronegative groups. fao.org While a methyl group is hydrophobic, its electronic effect is donating. Nevertheless, its presence and position are critical factors that are systematically varied in the design of new agrochemicals to optimize their performance. mdpi.com For example, studies on chitin (B13524) synthesis inhibitors have shown that the introduction of small alkyl groups on a phenyl ring can slightly enhance activity. nih.gov

The combination of the 2,5-dimethylphenyl group and the 4-methylbenzoyl group in this compound presents a unique substitution pattern that can be systematically evaluated for its potential in developing new and effective agrochemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-4-methylbenzamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. For example, intermediate preparation may require coupling 2,5-dimethylaniline with 4-methylbenzoyl chloride under Schotten-Baumann conditions. Purification via ethanol recrystallization (as in ) ensures high purity. Optimization includes adjusting stoichiometry, temperature (0–5°C for acylation), and catalysts (e.g., DMAP). Yield improvements are achieved by inert atmosphere (N₂/Ar) and anhydrous solvents. Analytical validation via TLC, NMR (¹H/¹³C), and IR confirms structural integrity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.2–2.5 ppm for aryl-CH₃), and amide NH (δ 8.1–8.5 ppm, broad).

- ¹³C NMR : Confirm carbonyl resonance (δ ~165 ppm) and aryl carbons.

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹). Compare with reference spectra from analogous compounds (e.g., ). Use DEPT-135 to distinguish CH₃ groups .

Advanced Research Questions

Q. What crystallographic software tools (e.g., SHELX, WinGX) are recommended for resolving the crystal structure of this compound, and how do they address common refinement challenges?

- Methodological Answer :

- SHELXL ( ): Robust for small-molecule refinement. Handle twinning and disorder via PART instructions. Use HKLF5 format for high-resolution data.

- WinGX ( ): Integrates SHELX with ORTEP-3 ( ) for graphical validation. Address hydrogen bonding ambiguities by refining riding models (Uiso = 1.2×Ueq).

- Validation : Check R-factor convergence (<5%) and CCDC deposition ( ) .

Q. How can researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data for torsion angles and hydrogen bonding patterns?

- Methodological Answer :

- Perform DFT optimization (B3LYP/6-31G*) to predict torsion angles (e.g., C–SO₂–NH–C). Compare with experimental values from X-ray data (e.g., : -61.0° vs. -51.6° in analogs).

- For hydrogen bonding, use Mercury (CCDC) to analyze packing. Adjust computational solvation models (e.g., COSMO) to mimic crystal environments. Validate via Hirshfeld surface analysis .

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound, and how should controls be designed to mitigate off-target effects?

- Methodological Answer :

- Cell Viability Assays : Use MTT/XTT on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control.

- Apoptosis Markers : Measure caspase-3/7 activity via fluorometric kits.

- Controls : Include vehicle (DMSO <0.1%), untreated cells, and a pan-inhibitor (e.g., Z-VAD-FMK) to confirm pathway specificity. Reference structural analogs () for dose-response comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.